Technical Whitepaper: Physicochemical Profiling and HRMS Validation of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate
Technical Whitepaper: Physicochemical Profiling and HRMS Validation of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate
Executive Summary
In modern drug discovery and organic synthesis, the indazole scaffold serves as a highly privileged pharmacophore. Specifically, tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate (CAS: 936132-61-5)[1] is a critical synthetic building block. The strategic placement of a Boc-protecting group, a reactive formyl moiety, and a bromine atom allows for orthogonal functionalization, particularly in transition-metal-catalyzed cross-coupling reactions.
For analytical scientists and synthetic chemists, verifying the structural integrity of this intermediate is paramount. This guide provides an in-depth technical analysis of the compound's mass properties—specifically differentiating between its average molecular weight and exact monoisotopic mass—and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise identification.
Chemical Identity and Quantitative Mass Profiling
When characterizing halogenated compounds, distinguishing between the average molecular weight (used for stoichiometric calculations) and the exact monoisotopic mass (used for mass spectrometry) is a fundamental requirement.
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Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the weighted average of all naturally occurring isotopes. For this compound, the MW is 325.162 g/mol [2].
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Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope for each element (e.g., 12 C, 1 H, 79 Br, 14 N, 16 O). The exact mass of this compound is 324.0110 Da[3].
Data Presentation: Mass Specifications
The following table summarizes the key physicochemical mass parameters required for analytical workflows.
| Property | Value | Derivation / Analytical Significance |
| Chemical Formula | C 13 H 13 BrN 2 O 3 [4] | Base elemental composition. |
| CAS Number | 936132-61-5[5] | Unique numerical identifier for regulatory tracking[6]. |
| Molecular Weight | 325.162 g/mol [2] | Used for calculating molarity and reaction stoichiometry. |
| Exact Mass (Monoisotopic) | 324.0110 Da[3] | Target mass for HRMS calibration and identification. |
| Expected [M+H] + ( 79 Br) | 325.0188 m/z | Primary protonated molecular ion observed in ESI+ mode. |
| Expected [M+H+2] + ( 81 Br) | 327.0167 m/z | Secondary isotopic peak confirming the presence of bromine. |
Mechanistic Insights: The Bromine Isotopic Signature
Understanding Causality in Mass Spectra: Why is the exact mass of a brominated compound uniquely challenging yet analytically useful? Bromine exists in nature as two stable isotopes: 79 Br (50.69% abundance) and 81 Br (49.31% abundance). Because these isotopes exist in a nearly 1:1 ratio, a standard mass spectrometer will not yield a single mass peak at 324 Da. Instead, it generates a characteristic 1:1 doublet separated by exactly 2 Da.
This isotopic signature acts as an intrinsic, self-validating feature during synthesis. If the 1:1 doublet is absent in the mass spectrum, it definitively indicates that the bromine atom has been lost (e.g., via unwanted protodehalogenation during a cross-coupling step), even if the rest of the molecule remains intact.
Figure 1: Isotopic distribution logic and expected m/z peaks for the brominated target.
Experimental Methodology: Self-Validating LC-HRMS Protocol
To ensure absolute trustworthiness in the analytical data, the following protocol utilizes a self-validating loop. It combines chromatographic separation to isolate the target from debrominated impurities, alongside high-resolution mass spectrometry (HRMS) to confirm the exact mass with sub-5 ppm mass accuracy.
Figure 2: LC-HRMS workflow for exact mass validation of brominated indazole derivatives.
Step-by-Step Analytical Workflow
Step 1: Sample Preparation & System Suitability
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Action: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water/Acetonitrile.
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Causality & Validation: A blank solvent injection must be run immediately prior to the sample. This establishes a zero-carryover baseline, ensuring that any observed peaks are strictly derived from the current injection.
Step 2: Chromatographic Separation (UHPLC)
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Action: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
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Causality & Validation: The C18 column separates the target compound from highly polar impurities. The addition of 0.1% Formic Acid is critical; it forces the indazole nitrogen into a protonated state, drastically enhancing ionization efficiency downstream.
Step 3: Electrospray Ionization (ESI+) and HRMS Acquisition
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Action: Operate the mass spectrometer (Orbitrap or Q-TOF) in positive electrospray ionization (ESI+) mode. Calibrate the instrument using a standard tuning mix to ensure mass accuracy is < 5 ppm.
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Causality & Validation: ESI+ is chosen because the basic nitrogen atoms in the indazole ring readily accept protons. The high-resolution analyzer ensures that the measured mass is not just nominally 325 Da, but exactly 325.0188 Da, ruling out isobaric interferences.
Step 4: Data Processing and Isotopic Pattern Matching
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Action: Extract the ion chromatograms (EIC) for m/z 325.0188 and m/z 327.0167.
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Causality & Validation: Calculate the mass error ( Δ ppm) using the formula: [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000. A successful validation requires the mass error to be ≤ 5 ppm and the intensity ratio of the 325/327 peaks to be approximately 1:1.
Conclusion
The accurate characterization of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate relies heavily on the precise differentiation between its molecular weight (325.162 g/mol ) and its exact monoisotopic mass (324.0110 Da). By leveraging the unique 1:1 isotopic signature of its bromine atom and employing a self-validating LC-HRMS workflow, researchers can confidently verify the structural integrity of this vital synthetic building block before advancing it through the drug development pipeline.
References
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Title: tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate — Chemical Substance Information Source: NextSDS URL:[Link]
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Title: Explore - PubChemLite - S (Referencing C13H13BrN2O3 Monoisotopic Mass) Source: University of Luxembourg (uni.lu) URL:[Link]
